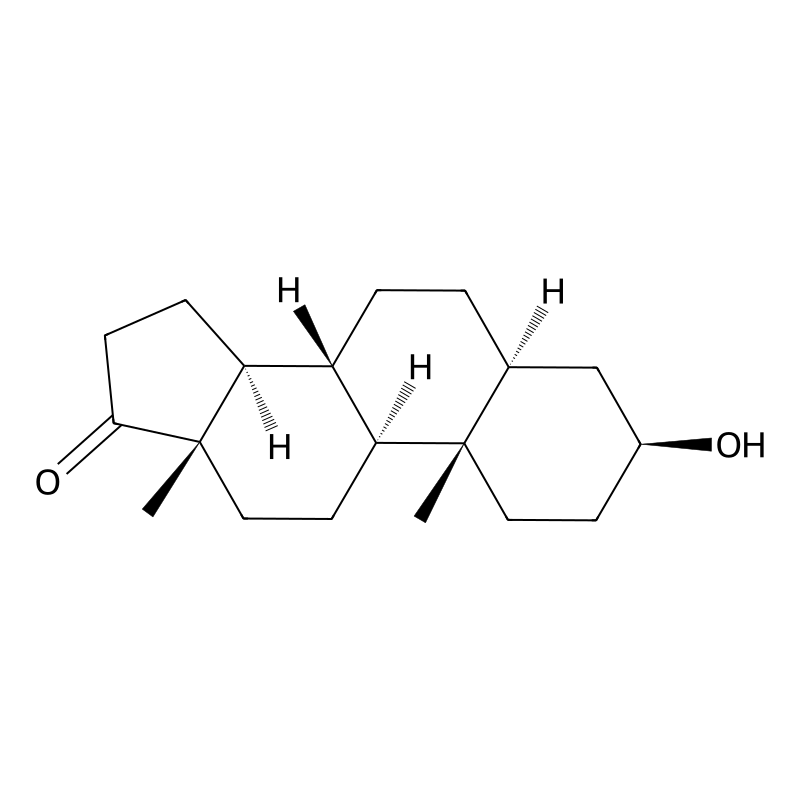Epiandrosterone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Potential Neurosteroid Effects
One area of research explores epiandrosterone's potential role as a neurosteroid. Studies suggest it might interact with the gamma-aminobutyric acid (GABA) receptor complex, potentially influencing mood and cognitive function []. However, further investigation is needed to understand its specific effects and determine their therapeutic relevance [].
Cardiovascular Implications
Research also investigates the potential impact of epiandrosterone on the cardiovascular system. Studies have shown that it might influence blood vessel dilation and blood clotting, potentially affecting circulation []. Additionally, some research suggests it might affect heart muscle contractility, although further investigation is necessary to clarify these findings [].
Epiandrosterone, also known as isoandrosterone or 3β-androsterone, is a steroid hormone with the chemical formula and a molar mass of approximately 290.447 g/mol. It is a naturally occurring metabolite of testosterone and dihydrotestosterone, primarily produced in the adrenal glands from dehydroepiandrosterone through the action of the enzyme 5α-reductase. First isolated in 1931 by Adolf Friedrich Johann Butenandt and Kurt Tscherning, it has been identified in various mammals, including humans and pigs .
Epiandrosterone is a controlled substance in some countries due to its potential for misuse as a performance enhancer []. Studies on the safety of epiandrosterone supplementation are limited, but potential side effects include:
- Liver damage []
- Increased risk of cardiovascular problems
- Aggressive behavior []
- Hair loss []
- Virilization (development of male characteristics) in women []
Pregnant and breastfeeding women should avoid epiandrosterone due to potential risks to the developing fetus or infant [].
- Reduction Reactions: Epiandrosterone can be synthesized from androstenedione through reduction processes involving hydrogenation.
- Hydroxylation: The introduction of hydroxyl groups can modify its biological activity.
- Conjugation: Epiandrosterone can form conjugates with glucuronic acid or sulfate, affecting its solubility and excretion.
These reactions are facilitated by specific enzymes such as hydroxysteroid dehydrogenases, which play critical roles in steroid metabolism .
Epiandrosterone exhibits several biological activities, primarily attributed to its interaction with androgen receptors and other steroid hormone receptors. Its weak androgenic activity is linked to:
- Neurosteroid Effects: Epiandrosterone may influence mood and cognitive functions by modulating the gamma-aminobutyric acid (GABA) receptor complex, acting as a negative allosteric modulator .
- Anabolic Effects: It has been proposed to enhance muscle mass and strength, although scientific evidence supporting these claims is limited.
- Potential Health Risks: Side effects associated with epiandrosterone usage include infertility, behavioral changes, liver damage, and cardiovascular issues .
Epiandrosterone can be synthesized through various chemical pathways. A notable method involves the following steps using androstenedione as a starting material:
- Alkene Esterification Protection: Reacting androstenedione with acetic anhydride under controlled conditions to protect certain functional groups.
- Ketal Protection: Further modification to protect the carbonyl group at position 17.
- Alkaline Hydrolysis Reduction: Utilizing an alkaline reagent and palladium-carbon catalyst for reduction under pressure.
- Acidic Hydrolysis: Final hydrolysis step to yield epiandrosterone .
This method emphasizes efficiency and higher yields compared to traditional synthesis routes.
Epiandrosterone is utilized in various fields:
- Pharmaceuticals: It is explored for potential therapeutic applications in treating conditions related to hormone deficiencies.
- Sports Supplements: Despite being banned by the World Anti-Doping Agency, it remains present in some dietary supplements aimed at enhancing athletic performance.
- Research: Epiandrosterone serves as a subject of study for understanding steroid metabolism and neurosteroid functions .
Epiandrosterone interacts with several biological systems:
- Hormonal Interactions: It can influence levels of other hormones such as testosterone and estrogen due to its metabolic pathways.
- Neurotransmitter Modulation: Studies indicate that it may affect neurotransmitter systems, particularly GABAergic signaling, which could impact mood and anxiety levels .
- Drug Interactions: Epiandrosterone may interact with other medications metabolized by similar pathways, necessitating caution in concurrent use .
Several compounds share structural similarities or metabolic pathways with epiandrosterone. Notable examples include:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Dehydroepiandrosterone | Precursor to epiandrosterone; higher androgenic activity | |
| Testosterone | Primary male sex hormone; stronger androgenic effects | |
| Androstenedione | Direct precursor to both testosterone and epiandrosterone | |
| Dihydrotestosterone | Potent androgen; derived from testosterone |
Epiandrosterone is unique due to its relatively weak androgenic properties compared to testosterone and dihydrotestosterone while still playing a significant role in hormonal balance and metabolic processes. Its distinct synthesis pathway also sets it apart from other steroids .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Melting Point
UNII
GHS Hazard Statements
H302 (40.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (40.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (40.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (40.48%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (97.62%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pharmacology
Pictograms


Irritant;Health Hazard
Other CAS
481-29-8








